MOR agonist-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MOR agonist-3 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity, essential for pharmaceutical applications. The exact industrial methods are often proprietary and protected by patents.
化学反应分析
Types of Reactions: MOR agonist-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert specific functional groups to more active forms.
Substitution: Common in modifying the core structure to enhance or reduce specific activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
MOR agonist-3 has a wide range of applications in scientific research:
作用机制
MOR agonist-3 exerts its effects through dual mechanisms:
μ-Opioid Receptor Partial Agonism: It binds to the μ-opioid receptor, partially activating it to produce analgesic effects without the full risk of opioid abuse.
Dopamine D3 Receptor Antagonism: It blocks the dopamine D3 receptor, which is associated with reward and addiction pathways, thereby reducing the potential for opioid abuse.
相似化合物的比较
Morphine: A full μ-opioid receptor agonist with high abuse potential.
Buprenorphine: A partial μ-opioid receptor agonist like MOR agonist-3 but with different receptor affinities.
Naloxone: An opioid receptor antagonist used to reverse opioid overdose.
Uniqueness of this compound: this compound is unique due to its dual action on both dopamine D3 and μ-opioid receptors. This dual mechanism provides analgesic effects while potentially reducing the risk of opioid abuse, making it a promising candidate for safer pain management therapies .
属性
分子式 |
C28H32N2O2 |
---|---|
分子量 |
428.6 g/mol |
IUPAC 名称 |
4-[[(1R,2S)-2-(2-methoxyphenyl)cyclopropyl]amino]-N,N-dimethyl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C28H32N2O2/c1-30(2)27(31)28(21-12-6-4-7-13-21,22-14-8-5-9-15-22)18-19-29-25-20-24(25)23-16-10-11-17-26(23)32-3/h4-17,24-25,29H,18-20H2,1-3H3/t24-,25+/m0/s1 |
InChI 键 |
CRDDYQHSKSCCPP-LOSJGSFVSA-N |
手性 SMILES |
CN(C)C(=O)C(CCN[C@@H]1C[C@H]1C2=CC=CC=C2OC)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CN(C)C(=O)C(CCNC1CC1C2=CC=CC=C2OC)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。